1-(2,4-Difluoro-5-methylphenyl)ethanone
Description
1-(2,4-Difluoro-5-methylphenyl)ethanone is an acetophenone derivative featuring a phenyl ring substituted with fluorine atoms at positions 2 and 4, a methyl group at position 5, and an acetyl group (-COCH₃) at position 1. Its molecular formula is C₉H₈F₂O, with an average molecular mass of 170.16 g/mol. The fluorine atoms and methyl group influence its electronic properties, solubility, and reactivity. This compound is structurally analogous to several halogenated acetophenones used in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-(2,4-difluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOUTWVUKRWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281584 | |
| Record name | 1-(2,4-Difluoro-5-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177211-27-7 | |
| Record name | 1-(2,4-Difluoro-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177211-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluoro-5-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Halogen Type : Fluorine substituents reduce molecular weight and increase electronegativity compared to chlorine analogs, altering reactivity in nucleophilic substitution .
- Polar Groups: Hydroxyl (-OH) or amino (-NH₂) groups (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone ) enhance solubility in polar solvents but reduce metabolic stability compared to fluorine/methyl derivatives.
- Lipophilicity : Methyl and propyl groups increase hydrophobicity, favoring membrane permeability in bioactive compounds .
Physicochemical Properties
- Melting Points: Fluorine and methyl substituents likely lower melting points compared to hydroxylated analogs (e.g., 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone melts at ~137–142°C , while the target compound is expected to melt below 100°C due to reduced hydrogen bonding).
- Solubility: Predominantly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) due to low polarity, contrasting with water-soluble hydroxyacetophenones .
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